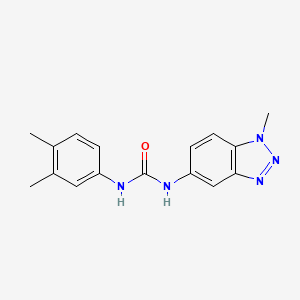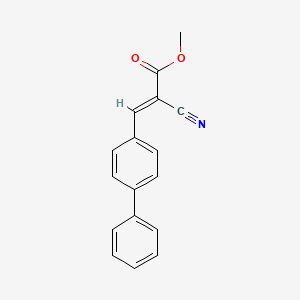
N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamide, also known as pyridinecarboxamide, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide involves its ability to inhibit the activity of certain enzymes and transcription factors. It has been shown to bind to the ATP-binding site of protein kinase C and inhibit its activity. Pyridinecarboxamide also inhibits the activity of phosphatidylinositol 3-kinase by binding to its catalytic subunit. Additionally, N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide inhibits the activation of nuclear factor kappa B by preventing its translocation to the nucleus.
Biochemical and Physiological Effects:
Pyridinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Pyridinecarboxamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes. Additionally, N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide is its ability to selectively inhibit the activity of certain enzymes and transcription factors. This makes it a useful tool for studying the role of these molecules in various biological processes. However, one of the limitations of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are necessary when using N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide in lab experiments.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide. One potential direction is the development of more potent and selective inhibitors of protein kinase C and phosphatidylinositol 3-kinase. Another potential direction is the investigation of the role of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide derivatives with improved pharmacokinetic properties and reduced toxicity could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide involves the reaction of 2-(3,4-dimethylphenoxy)acetic acid with 5-chloro-2-N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxylic acid chloride in the presence of a base such as triethylamine. This reaction yields N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide as a white solid with a melting point of 130-133°C.
Applications De Recherche Scientifique
Pyridinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the activity of certain enzymes such as protein kinase C and phosphatidylinositol 3-kinase, which are involved in the regulation of cell growth and survival. Pyridinecarboxamide has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-3-5-13(7-11(10)2)20-9-15(19)18-14-6-4-12(16)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFUCNHTEUMKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)
![isopropyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5750040.png)




![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5750072.png)



![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5750102.png)
